molecular formula C7H8BrNS B1378336 5-Bromo-3-methyl-2-(methylthio)pyridine CAS No. 1289270-74-1

5-Bromo-3-methyl-2-(methylthio)pyridine

Cat. No.: B1378336
CAS No.: 1289270-74-1
M. Wt: 218.12 g/mol
InChI Key: OAWBRQROKUPTAK-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-2-(methylthio)pyridine: is an organic compound with the molecular formula C7H8BrNS . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, methyl, and methylthio groups in its structure makes it a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Scientific Research Applications

Chemistry: 5-Bromo-3-methyl-2-(methylthio)pyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the construction of more complex molecules.

Biology and Medicine: In medicinal chemistry, it is utilized in the development of potential therapeutic agents. Its derivatives have shown promise in the treatment of various diseases due to their biological activity.

Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it valuable in the synthesis of materials with specific properties.

Safety and Hazards

This compound is harmful if swallowed and may cause respiratory irritation. It also causes skin irritation and serious eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . Avoid ingestion and inhalation, and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

5-Bromo-3-methyl-2-(methylthio)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, it can act as a substrate or inhibitor in enzymatic reactions, thereby modulating the activity of enzymes involved in metabolic pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to either activation or inhibition of the enzyme’s function.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of certain genes, leading to changes in protein synthesis and cellular function . Additionally, it can modulate cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism. The compound’s involvement in these pathways highlights its significance in biochemical research and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and interactions with other biomolecules, influencing its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methyl-2-(methylthio)pyridine typically involves the bromination of 3-methyl-2-(methylthio)pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-3-methyl-2-(methylthio)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate in solvents such as ethanol or toluene.

Major Products:

  • Substituted pyridines
  • Sulfoxides and sulfones
  • Biaryl compounds

Comparison with Similar Compounds

  • 5-Bromo-2-methylpyridine
  • 3-Bromo-5-methyl-2-(methylthio)pyridine
  • 5-Bromo-2-(methylthio)pyridine

Comparison: 5-Bromo-3-methyl-2-(methylthio)pyridine is unique due to the specific positioning of its substituents. This arrangement can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may offer distinct advantages in certain synthetic applications, such as improved yields or selectivity in coupling reactions.

Properties

IUPAC Name

5-bromo-3-methyl-2-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWBRQROKUPTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1SC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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